molecular formula C10H10N2OS B2795037 5-(2,4-Dimethylphenyl)-1,3,4-oxadiazole-2-thiol CAS No. 942587-04-4

5-(2,4-Dimethylphenyl)-1,3,4-oxadiazole-2-thiol

Cat. No.: B2795037
CAS No.: 942587-04-4
M. Wt: 206.26
InChI Key: WNKQDBOCGWQUQA-UHFFFAOYSA-N
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Description

5-(2,4-Dimethylphenyl)-1,3,4-oxadiazole-2-thiol is a chemical compound characterized by its unique molecular structure, which includes a phenyl ring substituted with two methyl groups and an oxadiazole ring containing a thiol group

Preparation Methods

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar methods but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiol group to a sulfonic acid.

  • Reduction: Reducing agents like sodium borohydride can reduce the oxadiazole ring.

  • Substitution: Nucleophilic substitution reactions can occur at the thiol group, often using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation Products: Sulfonic acids and sulfoxides.

  • Reduction Products: Reduced oxadiazoles.

  • Substitution Products: Alkylated derivatives of the thiol group.

Scientific Research Applications

Chemistry: In chemistry, 5-(2,4-Dimethylphenyl)-1,3,4-oxadiazole-2-thiol is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential as a bioactive molecule in biological studies. It can interact with various biomolecules, making it useful in the development of new drugs and therapeutic agents.

Medicine: In the medical field, this compound is being investigated for its pharmacological properties. It has shown promise in the treatment of certain diseases due to its ability to modulate biological pathways.

Industry: The compound is also used in the chemical industry as a precursor for the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-(2,4-Dimethylphenyl)-1,3,4-oxadiazole-2-thiol exerts its effects involves its interaction with specific molecular targets and pathways. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. Additionally, the oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions, influencing biological processes.

Comparison with Similar Compounds

  • 2,4-Dimethylbenzoic Acid: A precursor in the synthesis of 5-(2,4-Dimethylphenyl)-1,3,4-oxadiazole-2-thiol.

  • Thiosemicarbazide: A reagent used in the synthesis of the compound.

  • Oxadiazoles: Other oxadiazole derivatives with varying substituents.

Uniqueness: this compound is unique due to its specific combination of a phenyl ring with two methyl groups and an oxadiazole ring containing a thiol group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

5-(2,4-dimethylphenyl)-3H-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-6-3-4-8(7(2)5-6)9-11-12-10(14)13-9/h3-5H,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKQDBOCGWQUQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NNC(=S)O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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